Cas no 91900-26-4 (4-ethoxy-3-methylbenzoyl Chloride)

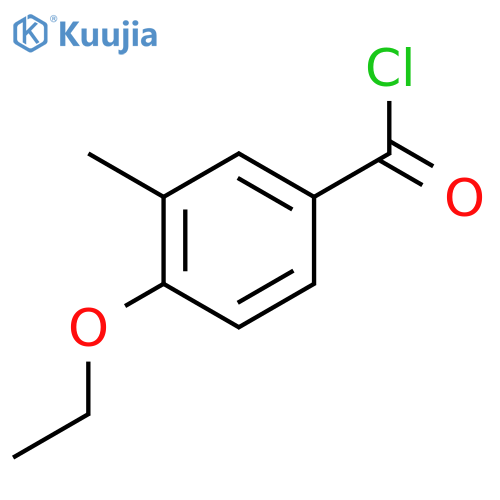

91900-26-4 structure

商品名:4-ethoxy-3-methylbenzoyl Chloride

CAS番号:91900-26-4

MF:C10H11ClO2

メガワット:198.646142244339

MDL:MFCD13174405

CID:1971261

PubChem ID:45081788

4-ethoxy-3-methylbenzoyl Chloride 化学的及び物理的性質

名前と識別子

-

- 4-ethoxy-3-methylbenzoyl chloride

- m-Toluoyl chloride, 4-ethoxy- (7CI)

- DTXSID50664853

- SCHEMBL14648189

- 91900-26-4

- 4-ethoxy-3-methylbenzoylchloride

- 4-ethoxy-3-methylbenzoyl Chloride

-

- MDL: MFCD13174405

- インチ: InChI=1S/C10H11ClO2/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3

- InChIKey: VCXBJCJWOWCSGW-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC=C(C=C1C)C(=O)Cl

計算された属性

- せいみつぶんしりょう: 198.045

- どういたいしつりょう: 198.045

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 26.3A^2

4-ethoxy-3-methylbenzoyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB428588-1g |

4-Ethoxy-3-methylbenzoyl chloride; . |

91900-26-4 | 1g |

€1621.70 | 2025-02-18 | ||

| abcr | AB428588-5g |

4-Ethoxy-3-methylbenzoyl chloride |

91900-26-4 | 5g |

€1373.40 | 2023-09-04 | ||

| Ambeed | A414069-1g |

4-Ethoxy-3-methylbenzoyl chloride |

91900-26-4 | 97% | 1g |

$441.0 | 2024-08-02 | |

| A2B Chem LLC | AH93822-5g |

4-Ethoxy-3-methylbenzoyl chloride |

91900-26-4 | 97% | 5g |

$2831.00 | 2024-07-18 | |

| abcr | AB428588-1 g |

4-Ethoxy-3-methylbenzoyl chloride |

91900-26-4 | 1g |

€610.80 | 2023-06-16 | ||

| abcr | AB428588-5 g |

4-Ethoxy-3-methylbenzoyl chloride |

91900-26-4 | 5g |

€1373.40 | 2023-06-16 | ||

| A2B Chem LLC | AH93822-1g |

4-Ethoxy-3-methylbenzoyl chloride |

91900-26-4 | 97% | 1g |

$1205.00 | 2024-07-18 |

4-ethoxy-3-methylbenzoyl Chloride 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

91900-26-4 (4-ethoxy-3-methylbenzoyl Chloride) 関連製品

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91900-26-4)4-ethoxy-3-methylbenzoyl Chloride

清らかである:99%

はかる:1g

価格 ($):397.0